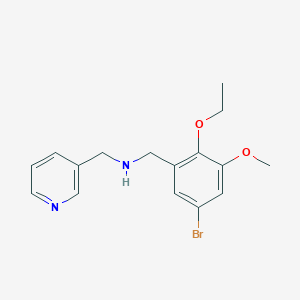
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine, also known as BAEPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BAEPM is a selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a promising therapeutic target for several neurological disorders.
Mecanismo De Acción
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine acts as a selective antagonist of the α7 nAChR, which is a ligand-gated ion channel that is widely expressed in the brain. By blocking the activity of α7 nAChRs, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine can modulate several physiological processes, including neurotransmitter release, synaptic plasticity, and inflammation.
Biochemical and Physiological Effects:
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been shown to have several biochemical and physiological effects in animal models. For example, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine can improve cognitive function in Alzheimer's disease models and reduce pain perception in animal models of chronic pain. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been shown to reduce inflammation in animal models of sepsis and acute lung injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine in lab experiments is its selectivity for the α7 nAChR, which allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation of using N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine is its relatively low potency compared to other α7 nAChR antagonists, which may require higher concentrations of the compound in experiments.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine and α7 nAChRs. For example, researchers could investigate the role of α7 nAChRs in other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, researchers could explore the use of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine as a potential therapeutic agent for these disorders. Finally, researchers could investigate the development of more potent and selective α7 nAChR antagonists, which could have significant clinical implications.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine involves a multi-step process starting with the reaction of 5-bromo-2-ethoxy-3-methoxybenzaldehyde with pyridine-3-carboxaldehyde to form the intermediate compound. This intermediate is then reacted with an amine to yield the final product, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used in several scientific studies to investigate the role of α7 nAChRs in various neurological disorders. For example, N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has been used to study the effect of α7 nAChRs on cognitive function in Alzheimer's disease and schizophrenia. N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine has also been used to investigate the role of α7 nAChRs in pain perception and addiction.
Propiedades
Nombre del producto |
N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-(3-pyridinylmethyl)amine |
|---|---|
Fórmula molecular |
C16H19BrN2O2 |
Peso molecular |
351.24 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C16H19BrN2O2/c1-3-21-16-13(7-14(17)8-15(16)20-2)11-19-10-12-5-4-6-18-9-12/h4-9,19H,3,10-11H2,1-2H3 |
Clave InChI |
BSAKZLIIVUUQSZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNCC2=CN=CC=C2)Br)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1OC)Br)CNCC2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[4-methoxy-3-(1-pyrrolidinylsulfonyl)phenyl]-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B271555.png)

![2-[(Dimethylamino)methylene]-N1,N1,N3,N3-tetramethyl-1,3-propanediaminium](/img/structure/B271564.png)
![5-[2-(4-Chlorobenzoyl)vinyl]-2-hydroxybenzoic acid methyl ester](/img/structure/B271567.png)
![N-isopentyl-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271571.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B271572.png)
![2-{4-[(Isopentylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B271573.png)
![N-(3-methoxypropyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B271574.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-N-(3-methoxypropyl)amine](/img/structure/B271576.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(2-methoxybenzyl)amine](/img/structure/B271578.png)


![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![N-(5-bromo-2-ethoxy-3-methoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B271588.png)